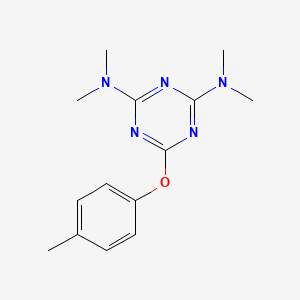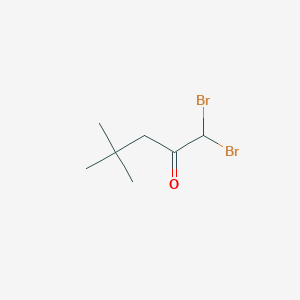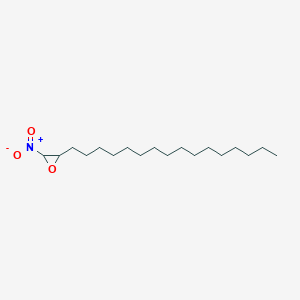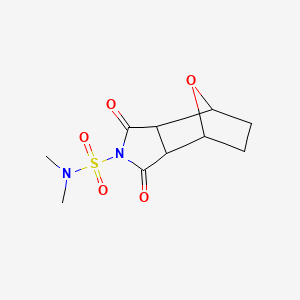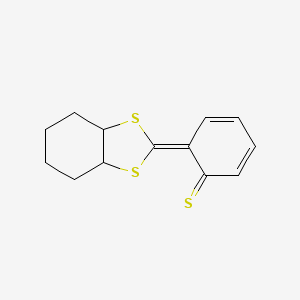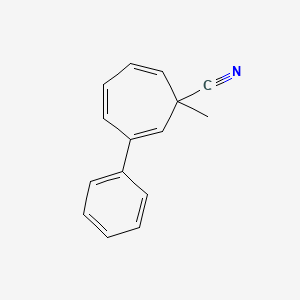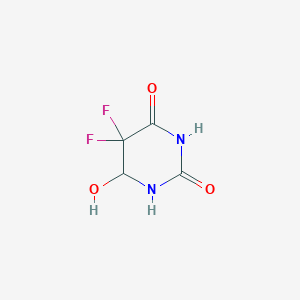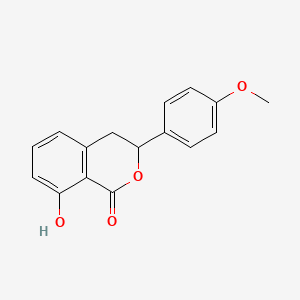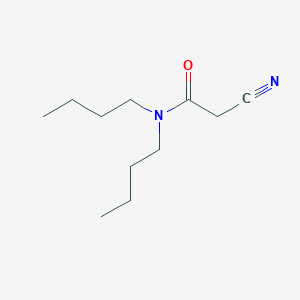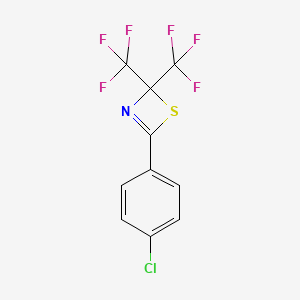
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- typically involves the reaction of 4-chlorobenzaldehyde with other reagents under specific conditions. One common method includes the use of acetophenone and 4-chlorobenzaldehyde under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce different thiazete derivatives.
Aplicaciones Científicas De Investigación
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems in various ways, making it useful for studying biochemical pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2H-1,3-Thiazine, 2-(4-chlorophenyl)tetrahydro-
- 2H-1,3-Thiazole derivatives
Uniqueness
What sets 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- apart from these similar compounds is its unique trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
57014-98-9 |
|---|---|
Fórmula molecular |
C10H4ClF6NS |
Peso molecular |
319.65 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-1,3-thiazete |
InChI |
InChI=1S/C10H4ClF6NS/c11-6-3-1-5(2-4-6)7-18-8(19-7,9(12,13)14)10(15,16)17/h1-4H |
Clave InChI |
ULUBHYSBHHRNIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(S2)(C(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


